molecular formula C15H28N2O4 B13867235 Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate

Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate

Cat. No.: B13867235
M. Wt: 300.39 g/mol
InChI Key: JHANIWHHQRLKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate: is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach bioactive molecules to piperidine scaffolds.

Medicine:

    Drug Development:

Industry:

    Catalysis: May serve as a ligand or catalyst in various industrial chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate largely depends on its functional groups. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal a reactive amine. The ester group can undergo hydrolysis to form carboxylic acids, which can participate in further reactions. The piperidine ring can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

  • Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
  • 1-tert-Butoxycarbonyl-4-piperidone
  • Ethyl 1-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylate

Comparison:

  • Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate is unique due to its combination of an ethyl ester and a tert-butoxycarbonyl-protected piperidine ring, which provides versatility in synthetic applications.
  • Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate and 1-tert-Butoxycarbonyl-4-piperidone are similar but lack the aminopropionate moiety, limiting their functionalization options.
  • Ethyl 1-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylate has a similar structure but differs in the position and type of functional groups, affecting its reactivity and applications.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-5-20-13(18)6-9-16-12-7-10-17(11-8-12)14(19)21-15(2,3)4/h12,16H,5-11H2,1-4H3

InChI Key

JHANIWHHQRLKAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.